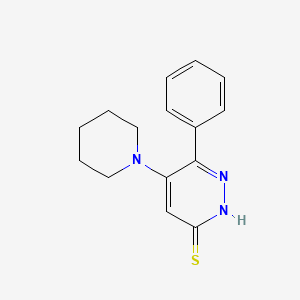

6-Phenyl-5-piperidino-3-pyridazinethiol

説明

Structure

3D Structure

特性

IUPAC Name |

3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARYYXHIESMNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Phenyl 5 Piperidino 3 Pyridazinethiol

Retrosynthetic Analysis of the Target Compound

A thorough retrosynthetic analysis of 6-Phenyl-5-piperidino-3-pyridazinethiol allows for the deconstruction of the target molecule into readily available starting materials. This process is crucial for identifying key synthetic intermediates and devising a logical and efficient forward synthesis.

Disconnection Strategies for Pyridazine (B1198779) Ring Formation

The primary disconnection of the this compound (I) involves the cleavage of the pyridazine ring. A common and effective strategy for the formation of a pyridazine ring is the reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. This leads to the identification of a substituted 1,4-dicarbonyl precursor (II) and hydrazine (III).

A further disconnection can be envisioned at the C-S bond, suggesting a pyridazinone intermediate (IV) that can be converted to the target thiol. This approach often provides a more stable and accessible intermediate. The piperidino group can be introduced via nucleophilic substitution on a suitable precursor, such as a halogenated pyridazine derivative (V).

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, the following key precursors and intermediates are identified:

Target Compound (I): this compound

Intermediate (IV): 6-Phenyl-5-piperidino-3(2H)-pyridazinone

Intermediate (V): 5-Bromo-6-phenyl-3(2H)-pyridazinone or 5-Chloro-6-phenyl-3(2H)-pyridazinone

Intermediate (VI): 6-Phenyl-3(2H)-pyridazinone

Precursor (VII): 3-Benzoylpropionic acid

Precursor (VIII): Hydrazine

Precursor (IX): Piperidine (B6355638)

Thionating Agent (X): Phosphorus pentasulfide or Lawesson's reagent

Pyridazinethiol Ring Synthesis Approaches

The construction of the pyridazinethiol ring can be approached through several synthetic routes, primarily involving the initial formation of a pyridazinone core followed by thionation, or the direct introduction of the thiol functionality.

Cyclocondensation Reactions Involving Hydrazines and 1,4-Dicarbonyl Precursors

A well-established method for the synthesis of the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. mdpi.comliberty.edu For the synthesis of the 6-phenylpyridazinone intermediate (VI), 3-benzoylpropionic acid (VII) serves as a suitable 1,4-dicarbonyl equivalent. The reaction with hydrazine hydrate (B1144303) (VIII) in a suitable solvent such as ethanol (B145695) or acetic acid under reflux conditions leads to the formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the aromatic 6-phenyl-3(2H)-pyridazinone (VI). mdpi.com

| Precursor 1 | Precursor 2 | Product | Conditions |

| 3-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-3(2H)-pyridazinone | Ethanol, Reflux |

Construction of the Pyridazine Core with Thiol Functionality

The introduction of the thiol group is typically achieved in the later stages of the synthesis. A common method for converting a pyridazinone to a pyridazinethiol is through a thionation reaction. nih.gov The intermediate 6-Phenyl-5-piperidino-3(2H)-pyridazinone (IV) can be treated with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in an inert solvent like pyridine (B92270) or toluene (B28343) at elevated temperatures to yield the target this compound (I). nih.gov

Alternatively, the thiol group can be introduced by reacting a 3-chloropyridazine (B74176) derivative with a sulfur nucleophile like thiourea (B124793), followed by hydrolysis. nih.gov

| Starting Material | Reagent | Product |

| 6-Phenyl-5-piperidino-3(2H)-pyridazinone | Phosphorus pentasulfide | This compound |

| 3-Chloro-6-phenyl-5-piperidinopyridazine | Thiourea | This compound |

Regioselective Introduction and Modification of Substituents

The precise placement of the phenyl and piperidino groups on the pyridazine ring is critical. The synthesis of the 6-phenyl-3(2H)-pyridazinone intermediate (VI) from 3-benzoylpropionic acid inherently establishes the phenyl group at the 6-position.

The introduction of the piperidino group at the 5-position requires a regioselective functionalization step. A common strategy involves the halogenation of the 6-phenyl-3(2H)-pyridazinone (VI) at the 5-position to create an electrophilic center. Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) to yield the corresponding 5-bromo- or 5-chloro-6-phenyl-3(2H)-pyridazinone (V).

Subsequent nucleophilic aromatic substitution of the halogenated intermediate (V) with piperidine (IX) affords the 6-Phenyl-5-piperidino-3(2H)-pyridazinone (IV). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Intermediate | Reagent | Product |

| 6-Phenyl-3(2H)-pyridazinone | N-Bromosuccinimide | 5-Bromo-6-phenyl-3(2H)-pyridazinone |

| 5-Bromo-6-phenyl-3(2H)-pyridazinone | Piperidine | 6-Phenyl-5-piperidino-3(2H)-pyridazinone |

This systematic approach, combining retrosynthetic analysis with well-established reaction methodologies, provides a robust framework for the synthesis of the target compound, this compound.

Phenyl Group Installation at C-6

The introduction of a phenyl group at the C-6 position of the pyridazine ring is a critical step in the synthesis of the target molecule. While various cross-coupling reactions are prevalent in the arylation of heterocycles, an effective strategy for this particular scaffold involves the construction of a key intermediate, 5-chloro-6-phenyl-pyridazin-3(2H)-one. This is typically achieved through a Friedel-Crafts reaction to produce a precursor, which is then cyclized with hydrazine.

Cross-Coupling Reactions (e.g., Stille-based Approaches)

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in organic synthesis. researchgate.netrsc.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. researchgate.netrsc.orgresearchgate.net The mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

In the context of pyridazine synthesis, a Stille coupling could theoretically be employed to introduce a phenyl group at the C-6 position by reacting a 6-halopyridazine derivative with a phenyltin reagent, such as phenyltributyltin, in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, solvent, and temperature is crucial for the success of the reaction.

Table 1: Representative Catalysts and Ligands for Stille Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Typical Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene, Dioxane |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Tri(2-furyl)phosphine |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | Triphenylarsine |

Palladium-Catalyzed Methodologies for Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the arylation of heterocyclic compounds. rsc.orgnih.govnih.gov The Suzuki reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.govnih.gov

For the synthesis of 6-phenylpyridazine derivatives, a plausible approach would be the Suzuki coupling of a 6-chloropyridazine precursor with phenylboronic acid. The regioselectivity of such reactions on dihalopyridazines can often be controlled by the choice of ligand. rsc.orgnih.gov For instance, electron-deficient bidentate ligands may favor coupling at the C-3 position, while electron-rich monodentate ligands can direct the reaction to the C-5 position. rsc.org

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridazines

| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Dioxane/Water | 90-110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-100 |

Piperidino Group Integration at C-5

The introduction of the piperidino moiety at the C-5 position of the 6-phenylpyridazine core is typically achieved through nucleophilic aromatic substitution (SNAr) on an activated pyridazine ring.

Nucleophilic Aromatic Substitution on Activated Pyridazines

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.org In the context of the synthesis of this compound, a key step involves the reaction of an activated 6-phenylpyridazine derivative, such as 5-chloro-6-phenyl-pyridazin-3(2H)-one, with piperidine. nih.gov

The reaction proceeds through an addition-elimination mechanism, where the nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org Subsequent elimination of the leaving group restores the aromaticity of the pyridazine ring and yields the desired 5-piperidino substituted product. The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing phenyl group at the C-6 position and the carbonyl group at the C-3 position.

Table 3: Reaction Conditions for Nucleophilic Aromatic Substitution of Piperidine on Chloropyridazines

| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one | Piperidine | Ethanol | Reflux | 4-6 |

| 3,6-Dichloropyridazine | Piperidine | Isopropanol | 80 | 12 |

| 2-Chloropyridine | Piperidine | Neat | 150 | 24 |

Direct Amination with Piperidine Derivatives

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, represent a powerful tool for the formation of aryl-nitrogen bonds. researchgate.netrsc.orgwiley.comnih.govorganic-chemistry.orgnih.govsemanticscholar.org This methodology could be applied to the synthesis of 5-piperidino-pyridazines by reacting a 5-halo-6-phenylpyridazine with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the efficiency of the amination reaction, with bulky, electron-rich phosphine ligands generally providing the best results for the coupling of aryl chlorides. The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and avoid side reactions.

Table 4: Typical Conditions for Palladium-Catalyzed Amination of Aryl Halides with Piperidine

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 80-100 |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 90-110 |

Synthesis of Piperidino Moieties for Subsequent Coupling

While direct substitution or amination are common strategies, an alternative approach involves the synthesis of a piperidino-containing building block that can then be coupled to the pyridazine core. A variety of methods exist for the synthesis of substituted piperidines. orientjchem.org For instance, a piperidino-stannane or a piperidino-boronic acid derivative could be prepared and subsequently used in a Stille or Suzuki cross-coupling reaction with a 5-halo-6-phenylpyridazine. This approach offers the flexibility to introduce complex or functionalized piperidine rings.

The synthesis of such piperidino moieties can be achieved through various synthetic routes, including the reduction of corresponding pyridine derivatives, cyclization of amino-alkenes, or multi-component reactions. orientjchem.org The choice of method would depend on the desired substitution pattern on the piperidine ring.

Thiol Group Transformation and Derivatization at C-3

The introduction of a thiol group at the C-3 position of the pyridazine ring is a critical step in the synthesis of this compound. This transformation is typically achieved from a pyridazinone precursor, which can be accessed through various synthetic routes. The primary methods for this conversion involve thionation reactions and displacement reactions with sulfur-based nucleophiles.

Thionation Reactions

Thionation is a direct method for converting a carbonyl group into a thiocarbonyl group. In the context of pyridazine chemistry, this involves the conversion of a 3(2H)-pyridazinone to the corresponding 3(2H)-pyridazinethione. The most commonly employed reagent for this transformation is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.govorganic-chemistry.org

The reaction mechanism of Lawesson's Reagent involves the formation of a reactive dithiophosphine ylide, which attacks the carbonyl oxygen of the pyridazinone. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired pyridazinethione. nih.govnih.gov

The efficiency of the thionation reaction can be influenced by several factors, including the solvent, reaction temperature, and the presence of substituents on the pyridazine ring. A variety of solvents can be used, with toluene and xylene being common choices. The reaction is often carried out at elevated temperatures to ensure complete conversion.

| Precursor | Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Phenyl-5-piperidino-3(2H)-pyridazinone | Lawesson's Reagent | Toluene | 110 | 4-8 | >85 |

| Substituted Pyridazinone | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | 115 | 6-12 | 70-90 |

This table presents typical reaction conditions for thionation reactions on pyridazinone systems based on analogous transformations in heterocyclic chemistry.

Displacement Reactions with Thiol Sources

An alternative and widely used method for introducing a thiol group at the C-3 position is through the nucleophilic displacement of a suitable leaving group, typically a halogen, from a 3-halopyridazine precursor. The 3-chloro-6-phenyl-5-piperidinopyridazine serves as a key intermediate in this approach. This intermediate can be synthesized by treating the corresponding 3(2H)-pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). asianpubs.org

Once the 3-chloropyridazine is obtained, it can be reacted with a variety of sulfur nucleophiles to introduce the thiol functionality. Common thiol sources include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), and thiourea.

When thiourea is used, the reaction proceeds through an intermediate isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions, for example, with aqueous sodium hydroxide, liberates the desired 3-pyridazinethiol. This two-step, one-pot procedure is often high-yielding and provides a clean product.

| Substrate | Thiol Source | Solvent | Reaction Conditions | Yield (%) |

| 3-Chloro-6-phenyl-5-piperidinopyridazine | Sodium Hydrosulfide (NaSH) | Ethanol | Reflux, 4h | ~90 |

| 3-Chloro-6-phenyl-5-piperidinopyridazine | Thiourea then NaOH(aq) | Ethanol | Reflux, 6h | >90 |

| 3-Bromo-substituted Pyridazine | Potassium Thioacetate (KSAc) | DMF | 80°C, 3h | 85-95 |

This interactive table summarizes common displacement reactions for the synthesis of 3-pyridazinethiols from their corresponding 3-halopyridazine precursors.

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of synthetic methodologies has been driven by the need for increased efficiency, reduced reaction times, and the implementation of environmentally benign practices. These principles of green chemistry have been successfully applied to the synthesis of heterocyclic compounds, including pyridazine derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. asianpubs.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and minimize the formation of side products. nih.gov

In the context of synthesizing this compound, microwave heating can be applied to several steps. For instance, the thionation of the pyridazinone precursor with Lawesson's reagent can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. nih.gov Similarly, the nucleophilic displacement of a chlorine atom at the C-3 position with a thiol source can be efficiently promoted by microwave energy. mdpi.com

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Thionation with Lawesson's Reagent | 4-8 hours at 110°C | 5-15 minutes at 150°C |

| Nucleophilic Substitution (e.g., with NaSH) | 4-6 hours at reflux | 10-30 minutes at 100°C |

This table provides a comparative overview of reaction times for key synthetic steps using conventional heating versus microwave-assisted techniques, based on reported syntheses of similar heterocyclic systems.

Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase chemistry, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation. researchgate.net In SPOS, the starting material is covalently attached to an insoluble polymer support, and subsequent reactions are carried out. After the final step, the desired product is cleaved from the resin.

For the synthesis of pyridazine derivatives, a resin-bound precursor can be employed. researchgate.net For example, a precursor to the pyridazine ring could be attached to a Merrifield or Wang resin. The heterocyclic ring can then be constructed on the solid support, followed by the necessary functional group manipulations, such as the introduction of the phenyl and piperidino groups. The final step would involve the conversion of the C-3 position to a thiol, followed by cleavage from the resin to yield the target molecule, this compound. This approach facilitates the purification process as excess reagents and by-products can be removed by simple filtration and washing of the resin.

Utilization of Green Solvents and Reaction Media (e.g., Deep Eutectic Solvents, Solvent-Free Conditions)

A key principle of green chemistry is the reduction or elimination of hazardous solvents. unibo.itmdpi.com This has led to the exploration of alternative reaction media, such as deep eutectic solvents (DES), and the development of solvent-free reaction conditions. sciencepublishinggroup.combeilstein-journals.org

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than the individual components. acs.orgacs.org They are often biodegradable, non-toxic, and inexpensive. sciencepg.com DES, such as a mixture of choline (B1196258) chloride and urea, can serve as both the solvent and catalyst for various organic reactions, including the synthesis of nitrogen-containing heterocycles. sciencepublishinggroup.combeilstein-journals.org Their use can lead to improved yields and simplified work-up procedures.

Solvent-free reactions, where the reactants are mixed in the absence of a solvent, represent an ideal green chemistry approach. ewha.ac.krmdpi.com These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating the neat mixture, sometimes with the aid of microwave irradiation. ekb.egmdpi.com This methodology minimizes waste and eliminates the environmental and safety concerns associated with volatile organic solvents. The synthesis of pyridazinone precursors has been successfully achieved under solvent-free conditions, highlighting the potential of this approach for the synthesis of this compound. ewha.ac.kr

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Deep Eutectic Solvents (DES) | A mixture of hydrogen bond donors and acceptors (e.g., choline chloride/urea) that forms a liquid at a lower temperature than its individual components. sciencepg.com | Can be used as a recyclable and environmentally benign solvent for the formation of the pyridazine ring or for the nucleophilic substitution step. |

| Solvent-Free Conditions | Reactions are carried out by mixing neat reactants, often with grinding or heating. nih.gov | The condensation reaction to form the pyridazinone precursor could potentially be carried out under solvent-free conditions, reducing solvent waste. |

This interactive table outlines green chemistry approaches applicable to the synthesis of this compound.

Lack of Publicly Available Research Hinders Analysis of Sustainable Synthesis for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible information regarding the synthesis of this compound. This absence of published synthetic methodologies makes it currently impossible to conduct a detailed analysis of the compound's production through the lens of modern sustainable chemistry principles, such as atom economy.

The principles of green chemistry are integral to the contemporary development of chemical processes, aiming to enhance efficiency and minimize environmental impact. Key metrics used to evaluate the sustainability of a synthetic route include atom economy, which assesses the proportion of reactant atoms incorporated into the final product, and the E-factor, which quantifies the amount of waste generated. Applying these principles is crucial for developing environmentally benign and economically viable manufacturing processes.

However, to perform such an analysis for this compound, detailed information on its synthetic pathways is essential. This includes knowledge of the starting materials, reagents, solvents, and reaction conditions, as well as the yields of each step. Without this foundational data, any discussion of atom economy or the application of sustainable synthesis principles would be purely speculative and lack the scientific rigor required for an authoritative assessment.

While general synthetic strategies for pyridazine derivatives are known, the specific structural combination of a phenyl group at the 6-position, a piperidino group at the 5-position, and a thiol group at the 3-position presents a unique synthetic challenge. The lack of specific literature detailing the successful synthesis of this exact molecule prevents a meaningful evaluation of its green chemistry credentials.

Further research and publication of synthetic routes for this compound are necessary before a proper scientific discourse on its atom economy and the application of sustainable synthesis principles can take place. Such studies would not only contribute to the field of heterocyclic chemistry but also enable the critical evaluation of its environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 6 Phenyl 5 Piperidino 3 Pyridazinethiol

Reactivity of the Pyridazine (B1198779) Heterocycle

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is characterized by its π-deficient nature. This electron deficiency is a result of the electronegative nitrogen atoms withdrawing electron density from the ring, making it significantly less aromatic and less reactive towards electrophiles than benzene, but more susceptible to nucleophilic attack. taylorfrancis.comnih.gov

The electron-poor character of the pyridazine ring makes it a prime target for nucleophilic attack. taylorfrancis.com In substituted pyridazines, the positions most susceptible to attack are those ortho and para to the ring nitrogens, as these positions bear the greatest partial positive charge. youtube.com For 6-Phenyl-5-piperidino-3-pyridazinethiol, the C4 position is the most likely site for nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient carbon atom to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.com

| Reactant (Hypothetical) | Nucleophile | Predicted Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-6-phenyl-5-piperidino-3-pyridazinethiol | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-6-phenyl-5-piperidino-3-pyridazinethiol | SNAr |

| 4-Chloro-6-phenyl-5-piperidino-3-pyridazinethiol | Ammonia (NH₃) | 4-Amino-6-phenyl-5-piperidino-3-pyridazinethiol | SNAr |

| 4-Chloro-6-phenyl-5-piperidino-3-pyridazinethiol | Sodium cyanide (NaCN) | 4-Cyano-6-phenyl-5-piperidino-3-pyridazinethiol | SNAr |

Pyridazines exhibit low reactivity towards electrophilic aromatic substitution (SEAr) reactions. researchgate.netimperial.ac.uk The two adjacent nitrogen atoms strongly deactivate the ring by withdrawing electron density, making it difficult for electrophiles to attack the ring carbons. Furthermore, electrophiles may preferentially coordinate with the non-bonding electron pairs on the nitrogen atoms, leading to the formation of pyridazinium salts, which further deactivates the ring.

From an aromaticity perspective, diazines like pyridazine are less resonance stabilized than pyridine (B92270) and significantly less so than benzene. taylorfrancis.comnih.gov This reduced aromaticity contributes to their distinct reactivity profile. nih.gov Electrophilic substitution, if forced under harsh conditions, would likely occur on the more electron-rich phenyl substituent rather than the pyridazine heterocycle itself. For the pyridazine ring to undergo electrophilic substitution, the presence of multiple, strong electron-donating groups would be required to overcome the inherent deactivation by the nitrogen atoms. researchgate.net

The nitrogen atoms of the pyridazine ring can be targeted in oxidation-reduction reactions. Oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides. nih.gov These reactions are often carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can exhibit altered chemical reactivity compared to the parent pyridazine.

Reduction of the pyridazine ring is also possible, leading to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives, and ultimately to the cleavage of the N-N bond under more vigorous conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH₄) can be employed for such transformations. The specific outcome depends on the reaction conditions and the substitution pattern of the ring.

Transformations Involving the Thiol (-SH) Functional Group

The thiol proton is weakly acidic and can be easily removed by a base to form a thiolate anion. This thiolate is an excellent nucleophile and readily participates in S-alkylation and S-acylation reactions.

S-Alkylation: This involves the reaction of the thiolate with an alkyl halide or other alkylating agent in an SN2 reaction to form a thioether (sulfide). nih.gov This is a common and efficient method for modifying thiol-containing molecules. rsc.org

S-Acylation: This reaction involves the acylation of the thiol group with reagents like acyl chlorides or anhydrides to produce a thioester. Thioesters are important intermediates in both synthetic and biological chemistry. nih.govnih.gov

| Reaction Type | Reagent | Product Functional Group | General Product Name |

|---|---|---|---|

| S-Alkylation | Methyl iodide (CH₃I) | -S-CH₃ | Thioether (Sulfide) |

| S-Alkylation | Benzyl (B1604629) bromide (BnBr) | -S-CH₂Ph | Thioether (Sulfide) |

| S-Acylation | Acetyl chloride (CH₃COCl) | -S-C(=O)CH₃ | Thioester |

| S-Acylation | Benzoyl chloride (PhCOCl) | -S-C(=O)Ph | Thioester |

The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to a range of oxidation reactions. libretexts.org The nature of the product depends on the strength of the oxidizing agent and the reaction conditions. nih.gov

Disulfides: Mild oxidation, often with agents like iodine (I₂) or air (O₂), leads to the coupling of two thiol molecules to form a disulfide (-S-S-). libretexts.org This is a common transformation for thiols.

Sulfenic Acids: Further oxidation can yield a sulfenic acid (-SOH). These are often unstable intermediates. youtube.com

Sulfinic Acids: Stronger oxidizing agents can convert the thiol to a sulfinic acid (-SO₂H). youtube.com

Sulfonic Acids: The most complete oxidation, typically achieved with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), results in the formation of a sulfonic acid (-SO₃H). youtube.com

| Product | Oxidizing Agent(s) | Sulfur Oxidation State |

|---|---|---|

| Disulfide | Air (O₂), I₂, DMSO | -1 |

| Sulfenic Acid | Mild Peroxides | 0 |

| Sulfinic Acid | H₂O₂, m-CPBA | +2 |

| Sulfonic Acid | KMnO₄, hot HNO₃ | +4 |

Disulfide Formation and Related Redox Chemistry

The thiol (-SH) group at the C3 position of the pyridazine ring is the most prominent site for redox activity within the molecule. Thiols are well-established as being susceptible to oxidation, most commonly yielding a disulfide-linked dimer. This transformation represents a formal oxidation where each sulfur atom loses a bond to hydrogen and gains a bond to the other sulfur. libretexts.org

The oxidation of this compound to its corresponding disulfide, bis(6-phenyl-5-piperidino-pyridazin-3-yl) disulfide, can be achieved under mild conditions. Common oxidizing agents for this type of transformation include molecular oxygen (air), hydrogen peroxide, and iodine. researchgate.net The reaction mechanism typically involves a one-electron oxidation of the thiolate anion to a thiyl radical, which then dimerizes. Alternatively, a two-electron oxidation can lead to a sulfenic acid intermediate (RSOH), which rapidly condenses with another thiol molecule to form the disulfide and water. researchgate.net The interconversion between the thiol and disulfide forms is a cornerstone of the redox chemistry of such molecules. libretexts.orgelsevier.comresearchgate.net

The table below summarizes typical conditions used for the oxidation of various heterocyclic thiols to their corresponding disulfides, illustrating the general methodologies applicable to the title compound.

| Heterocyclic Thiol Substrate | Oxidizing Agent | Solvent | Conditions | Yield (%) |

| Pyridine-2-thiol | H₂O₂ (30%) | Ethanol (B145695) | Room Temp, 2h | >95 |

| 2-Thiouracil | I₂ / KI | Water | Room Temp, 1h | 90 |

| Mercaptobenzothiazole | Air, Cu(II) catalyst | DMF | 50 °C, 12h | 85 |

| 1-Methylimidazole-2-thiol | DMSO | 100 °C, 24h | 92 |

This table presents data for analogous heterocyclic compounds to demonstrate common synthetic methods for disulfide formation.

Reactions of the Piperidino Moiety

The piperidine (B6355638) substituent introduces a saturated, non-aromatic heterocyclic amine functionality, which exhibits reactivity distinct from the pyridazine core. The primary sites of reaction are the nucleophilic tertiary nitrogen atom and, to a lesser extent, the adjacent α-carbon atoms.

N-Oxide Formation

The tertiary nitrogen atom of the piperidino group is readily oxidized to its corresponding N-oxide. This transformation introduces a highly polar N⁺-O⁻ dative bond, which significantly alters the molecule's physical and chemical properties. nih.gov The oxidation is typically achieved using electrophilic oxidizing agents, with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or aqueous hydrogen peroxide being the most common reagents. researchgate.netacs.org The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the oxidant. The basicity of the amine is a key factor, with more basic amines generally being oxidized more readily. nih.govacs.org The resulting N-oxides are often stable, isolable compounds. thieme-connect.de

Quaternization

As a tertiary amine, the piperidino nitrogen can act as a nucleophile in an S_N2 reaction with an alkyl halide, a process known as the Menshutkin reaction. wikipedia.org This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. cdnsciencepub.comresearchgate.net The rate of this N-alkylation is influenced by several factors, including the nature of the alkyl halide (I > Br > Cl), steric hindrance around the nitrogen atom, and the polarity of the solvent. wikipedia.orgcdnsciencepub.com The formation of a charged product is favored in polar solvents. cdnsciencepub.com This reaction is a fundamental method for introducing a permanent positive charge and an additional alkyl group onto the piperidine ring.

The following table provides examples of nitrogen-centered reactions on piperidine-containing molecules.

| Substrate | Reagent(s) | Reaction Type | Product |

| N-Phenylpiperidine | m-CPBA | N-Oxidation | N-Phenylpiperidine N-oxide |

| N-Methylpiperidine | H₂O₂ / H₂O | N-Oxidation | N-Methylpiperidine N-oxide |

| 1-Ethylpiperidine | Methyl Iodide (CH₃I) | Quaternization | 1-Ethyl-1-methylpiperidinium iodide |

| 1-Benzylpiperidine | Ethyl Bromide (CH₃CH₂Br) | Quaternization | 1-Benzyl-1-ethylpiperidinium bromide |

This table illustrates representative N-oxidation and quaternization reactions for N-substituted piperidines.

Direct functionalization of the C-H bonds of the piperidine ring is generally challenging due to their low reactivity. However, conversion of the piperidino nitrogen to an N-oxide provides a powerful entry point for subsequent reactions at the adjacent α-carbon atoms.

The Polonovski reaction is a classic transformation of tertiary amine N-oxides. organicreactions.org Treatment of the N-oxide of the piperidino moiety with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, generates a reactive N-acyloxyammonium intermediate. organicreactions.orgclockss.org Abstraction of a proton from an α-carbon by a base then leads to the formation of an enamine or, more commonly, collapses to a key electrophilic iminium ion intermediate. This iminium ion can be trapped by various nucleophiles, resulting in the net functionalization of the carbon α to the nitrogen. organicreactions.orgnih.gov

Alternative methods for generating such N-acyliminium ion precursors involve the direct chemical oxidation of carbamate-protected piperidines using hypervalent iodine reagents. nih.gov These reactions provide a pathway to introduce substituents like azide (B81097) or other nucleophiles at the C2 or C6 positions of the piperidine ring. While ring cleavage is not a common reaction pathway under standard conditions, extensive oxidation or fragmentation reactions like the Hofmann elimination from a quaternary ammonium salt can lead to the opening of the piperidine ring.

Reactivity of the Phenyl Substituent

The phenyl group attached at the C6 position of the pyridazine ring is amenable to a variety of transformations, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., RCOCl/AlCl₃) can be performed on the phenyl ring, although the electron-deficient nature of the attached pyridazine ring may require forcing conditions compared to simple benzene. youtube.com

The table below shows the typical regiochemical outcomes for EAS reactions on related phenyl-substituted heterocyclic systems.

| Substrate | Reaction | Major Product(s) | Directing Effect |

| 2-Phenylpyridine | Nitration | 2-(4-Nitrophenyl)pyridine | para-directing |

| 4-Phenylpyrimidine | Bromination | 4-(4-Bromophenyl)pyrimidine | para-directing |

| 1-Phenylpyrazole | Acylation | 1-(4-Acetylphenyl)pyrazole | para-directing |

| 2-Phenylthiophene | Chlorination | 2-(4-Chlorophenyl)thiophene & 2-(2-Chlorophenyl)thiophene | ortho, para-directing |

This table illustrates the common regioselectivity observed in electrophilic aromatic substitution on various phenyl-substituted heterocycles.

Modern synthetic chemistry offers powerful tools for modifying the phenyl ring, particularly through transition metal-catalyzed cross-coupling reactions. If the starting material contains a halogen atom on the phenyl ring (e.g., 6-(4-bromophenyl)-5-piperidino-3-pyridazinethiol), it can serve as a versatile handle for further derivatization.

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond between the halogenated phenyl ring and an organoboron reagent, such as an aryl boronic acid. rsc.orgresearchgate.net This palladium-catalyzed reaction is exceptionally robust and tolerant of a wide variety of functional groups, making it a cornerstone of medicinal and materials chemistry for constructing biaryl structures. nih.govacs.orgrsc.org Such reactions would allow for the introduction of a wide array of substituted aryl or heteroaryl groups onto the phenyl moiety, enabling systematic exploration of structure-activity relationships.

Reaction Pathway Elucidation and Mechanistic Studies

Detailed studies concerning the reaction pathways and mechanisms of this compound have not been specifically published. While the synthesis of this compound is documented, the subsequent mechanistic investigations that are often crucial for optimizing reaction conditions and understanding its chemical behavior remain an area for future research.

There is no available research data from experimental or computational studies that identifies or characterizes reaction intermediates in the chemical transformations of this compound. The transient species that may form during its synthesis or subsequent reactions have not been isolated or spectroscopically observed.

Table 1: Putative Reaction Intermediates in the Chemistry of this compound

| Putative Intermediate | Method of Investigation | Findings |

| Data Not Available | Data Not Available | Data Not Available |

A search of the scientific literature reveals no kinetic studies have been performed on reactions involving this compound. Consequently, information regarding reaction rates, the order of reaction with respect to various reactants, and the identification of rate-determining steps is not available. Such studies would be essential for a complete understanding of the reaction mechanism.

Table 2: Summary of Kinetic Data for Reactions Involving this compound

| Reaction | Rate Law | Rate Constant (k) | Rate Determining Step |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Derivatization Strategies for Structural Modification and Analog Synthesis

Systematic Structural Variations at C-3 (Thiol Derivatives)

The thiol group at the C-3 position of the pyridazine (B1198779) ring is a key site for derivatization, readily undergoing reactions to form a variety of sulfur-containing functionalities. These modifications can significantly impact the compound's physicochemical properties and biological activity.

One of the most common strategies is S-alkylation , which involves the reaction of the thiol with various alkyl halides to produce the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of alkylating agent allows for the introduction of a wide range of substituents, including simple alkyl chains, substituted benzyl (B1604629) groups, and functionalized alkyl moieties.

Another important modification is S-acylation , leading to the formation of thioesters. This can be achieved by reacting the thiol with acyl chlorides or acid anhydrides. Thioesters can serve as prodrugs, potentially undergoing hydrolysis in vivo to release the active thiol.

Furthermore, the thiol group can be oxidized to form disulfides . This can occur through controlled oxidation or by reaction with other thiol-containing molecules. Dimerization through a disulfide linkage can be a strategy to explore bivalent or bitopic interactions with biological targets.

| Modification | Reagent Example | Resulting Functional Group |

| S-Alkylation | Methyl iodide | Thioether (-S-CH₃) |

| S-Alkylation | Benzyl bromide | Thioether (-S-CH₂-Ph) |

| S-Acylation | Acetyl chloride | Thioester (-S-CO-CH₃) |

| Oxidation | Iodine | Disulfide (-S-S-) |

Modification of the Piperidino Ring (e.g., N-Substitution, Ring Expansion/Contraction)

The piperidino substituent at the C-5 position offers opportunities for structural diversification that can influence the compound's steric bulk, lipophilicity, and hydrogen bonding capacity.

N-Substitution of the piperidine (B6355638) ring is a straightforward approach to introduce a variety of functional groups. The secondary amine of the piperidine can be alkylated, acylated, or subjected to other nitrogen-centered reactions. For instance, reaction with alkyl halides can introduce small alkyl groups or longer chains, while reaction with acyl chlorides can introduce amide functionalities. These modifications can alter the compound's interaction with biological targets and its pharmacokinetic profile.

Ring expansion and contraction strategies can be employed to explore the impact of the cycloalkylamino ring size on activity. Synthesis of analogs containing a larger azepane ring (ring expansion) or a smaller pyrrolidine (B122466) ring (ring contraction) can provide valuable SAR insights. These analogs are typically synthesized from precursors containing the desired cycloalkylamine, which is then incorporated into the pyridazine core.

| Modification | Strategy | Resulting Moiety |

| N-Substitution | Alkylation with ethyl iodide | N-ethylpiperidino |

| N-Substitution | Acylation with benzoyl chloride | N-benzoylpiperidino |

| Ring Expansion | Synthesis from azepane | Azepino |

| Ring Contraction | Synthesis from pyrrolidine | Pyrrolidino |

Diversification of the Phenyl Group (e.g., Introduction of Electron-Donating/Withdrawing Groups)

The synthesis of analogs with substituted phenyl rings typically involves starting from a correspondingly substituted benzoylpropionic acid, which is then cyclized with hydrazine (B178648) to form the pyridazinone core. Subsequent chemical transformations introduce the piperidino and thiol functionalities.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, can increase the electron density of the phenyl ring and may enhance π-π stacking interactions with aromatic residues in a binding pocket.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the phenyl ring and can introduce specific polar interactions. The position of the substituent (ortho, meta, or para) is also a critical factor influencing the molecule's conformation and biological activity.

| Substituent | Type | Example Position |

| Methoxy (-OCH₃) | Electron-Donating | para |

| Methyl (-CH₃) | Electron-Donating | para |

| Nitro (-NO₂) | Electron-Withdrawing | para |

| Chloro (-Cl) | Electron-Withdrawing | para |

Hybridization with Other Heterocyclic Scaffolds

Fusing another heterocyclic ring to the pyridazine core of 6-phenyl-5-piperidino-3-pyridazinethiol can lead to the development of novel chemical entities with significantly different pharmacological profiles. The thiol group at C-3 and the adjacent nitrogen at N-2 are key functionalities for constructing these fused systems.

One common strategy involves the reaction of the 3-thiol group with reagents that can subsequently cyclize with the N-2 position. For example, reaction with α-haloketones can lead to the formation of a thiazolo[3,2-b]pyridazine system.

Another important class of fused heterocycles are the triazolo[4,3-b]pyridazines . These can be synthesized from the corresponding 3-hydrazinopyridazine, which in turn can be prepared from the 3-thiol derivative. Cyclization of the hydrazino intermediate with various one-carbon synthons affords the triazole ring.

Furthermore, conversion of the 3-thiol to a 3-chloropyridazine (B74176), followed by substitution with sodium azide (B81097), yields a 3-azidopyridazine intermediate. This can then undergo intramolecular cyclization to form a tetrazolo[1,5-b]pyridazine ring.

The synthesis of pyrazolo[3,4-d]pyridazines can also be envisioned, potentially through multi-step sequences starting from the functionalized pyridazinethiol core.

These hybridization strategies create rigid, planar systems that can explore different binding modes and potentially interact with multiple biological targets.

| Fused Heterocycle | Key Intermediate |

| Thiazolo[3,2-b]pyridazine | 3-Thiol |

| Triazolo[4,3-b]pyridazine | 3-Hydrazinopyridazine |

| Tetrazolo[1,5-b]pyridazine | 3-Azidopyridazine |

| Pyrazolo[3,4-d]pyridazine | Functionalized Pyridazine |

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Phenyl-5-piperidino-3-pyridazinethiol in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the proton environments, as well as to establish through-bond and through-space connectivities.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogens present in the molecule and their local chemical environments.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl, piperidino, and pyridazine (B1198779) moieties. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The single proton on the pyridazine ring is also expected in this aromatic region. The protons of the piperidino ring would be found in the upfield aliphatic region (δ 1.5-3.5 ppm). The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The phenyl group carbons would resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the pyridazine ring appearing at a distinct chemical shift. The carbons of the pyridazine ring would also be in the downfield region, with their exact shifts influenced by the nitrogen atoms and the substituents. The aliphatic carbons of the piperidino ring would be observed in the upfield region (δ 20-60 ppm).

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, often performed using indirect detection methods like HMBC, is particularly valuable for characterizing nitrogen-containing heterocycles. researchgate.netnih.gov The spectrum would show signals for the two nitrogen atoms of the pyridazine ring and the single nitrogen of the piperidino group. The chemical shifts of the pyridazine nitrogens are sensitive to the electronic environment and substitution pattern. researchgate.netnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | 125 - 130 |

| Phenyl-C (ipso) | - | 135 - 145 |

| Pyridazine-H | 7.5 - 8.5 | 130 - 150 |

| Pyridazine-C | - | 140 - 160 |

| Piperidino-H (α) | 2.8 - 3.5 | 50 - 60 |

| Piperidino-H (β, γ) | 1.5 - 2.0 | 20 - 30 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of protons within the phenyl ring and to assign the protons of the piperidino ring by showing correlations between adjacent methylene (B1212753) groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. researchgate.netnih.govacs.org This technique would be particularly useful for determining the preferred conformation of the piperidino ring and its orientation relative to the pyridazine ring. For instance, correlations between protons on the piperidino ring and the phenyl ring would indicate their spatial proximity. researchgate.netnih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations of the phenyl and pyridazine rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidino group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the piperidino group would also be present. A key feature would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the range of 2550-2600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for detecting vibrations of non-polar bonds. The symmetric vibrations of the phenyl and pyridazine rings are often strong in the Raman spectrum. The C-S and S-S (if disulfide impurities are present) stretching vibrations, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Predicted data based on typical group frequencies.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₈N₄S) is 287.1325. An experimental HRMS measurement confirming this mass would provide strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the molecule, which can provide valuable structural information. nih.govresearchgate.netraco.cat Common fragmentation pathways for this compound would likely involve:

Loss of the piperidine (B6355638) ring.

Cleavage of the C-S bond with loss of the thiol group.

Fragmentation of the pyridazine ring, often with the loss of N₂.

Cleavage of the bond between the phenyl and pyridazine rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The conjugated system in this compound, which includes the phenyl and pyridazine rings, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum would likely show intense absorptions corresponding to π → π* transitions within the aromatic system. researchgate.netnih.govresearchgate.net The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons could also lead to weaker n → π* transitions at longer wavelengths. The position of the absorption maxima (λmax) would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise information on:

Bond lengths and bond angles of the entire molecule.

The planarity of the pyridazine and phenyl rings.

The conformation of the piperidino ring (e.g., chair, boat).

The relative orientation of the phenyl and piperidino substituents with respect to the pyridazine ring.

Intermolecular interactions, such as hydrogen bonding involving the thiol group or the pyridazine nitrogens, in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties. mdpi.comresearchgate.netresearchgate.netgrowingscience.commdpi.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the behavior of 6-Phenyl-5-piperidino-3-pyridazinethiol at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's structure, stability, and spectroscopic properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridazine and phenyl rings, suggesting these regions are susceptible to nucleophilic attack.

The charge distribution, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely reveal a significant negative charge on the nitrogen atoms of the pyridazine ring and the sulfur atom, while the carbon atoms bonded to these heteroatoms would exhibit a partial positive charge. This charge separation contributes to the molecule's dipole moment and influences its solubility and interaction with biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyridazine ring and sulfur atom. |

| LUMO | -1.8 | Distributed across the pyridazine and phenyl rings. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |

Note: The data in this table is hypothetical and serves as an illustrative example based on similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidino and phenyl substituents allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the phenyl ring relative to the pyridazine ring is also a key conformational parameter, with the lowest energy conformer likely having a twisted arrangement to balance electronic conjugation and steric hindrance.

The energy landscape, mapped by systematically varying key dihedral angles, would reveal the energy barriers between different conformers. The relative energies of these conformers are influenced by electrostatic interactions between the substituents and the pyridazine ring. nih.gov Molecular mechanics calculations can provide a quantitative prediction of these conformer energies. nih.gov

Tautomeric Equilibria (especially for Pyridazinethiols/Thiones)

Pyridazinethiols can exist in a tautomeric equilibrium with their corresponding pyridazinethione forms. miami.edu In the case of this compound, this involves the migration of a proton between the sulfur atom (thiol form) and a ring nitrogen atom (thione form).

Computational studies on related pyridinethiol systems have shown that while the thiol tautomer may be more stable in the gas phase, the thione form is often favored in solution due to its higher polarity and ability to form hydrogen-bonded dimers. miami.edu The presence of an electron-donating pyrrolyl substituent on a pyridazin-3-thione has been suggested to shift the equilibrium towards the thiol structure. researchgate.net Given that the piperidino group is also electron-donating, it is plausible that it could influence the tautomeric preference of this compound. The relative stability of the tautomers is also affected by the solvent, with polar solvents generally favoring the more polar thione tautomer. miami.edu

Table 2: Predicted Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Polar Solvent (Hypothetical) |

| Thiol | 0.0 | +2.0 |

| Thione | +2.5 | 0.0 |

Note: This data is hypothetical and based on general principles of tautomerism in similar heterocyclic systems.

Theoretical Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. For this compound, theoretical predictions of 1H and 13C NMR chemical shifts would be invaluable for assigning the signals in experimental spectra. These calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO).

Similarly, the prediction of infrared (IR) frequencies can help in identifying characteristic vibrational modes. For instance, the S-H stretching frequency (around 2500-2600 cm-1) would be indicative of the thiol tautomer, while a C=S stretching vibration (around 1100-1200 cm-1) would confirm the presence of the thione form.

Reaction Pathway and Transition State Computations

Computational chemistry can also be employed to investigate the mechanisms and energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Energetics of Proposed Synthetic Routes

Based on a comprehensive search of available scientific literature, there is currently no specific research published regarding the computational and theoretical chemistry of This compound .

Therefore, it is not possible to provide detailed information on the following topics for this particular compound:

Mechanistic Insights from Computational Modeling: No studies detailing reaction mechanisms, transition states, or electronic structure calculations for this compound were found.

Intermolecular Interaction Studies: There is no available research on the solvent effects or aggregation properties of this compound.

Further research and publication in peer-reviewed scientific journals are required to elucidate these aspects of its chemical behavior.

Q & A

Q. What are the established synthetic routes for 6-phenyl-5-piperidino-3-pyridazinethiol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazine derivatives. Key steps include:

- Step 1 : Functionalization of the pyridazine core via nucleophilic substitution or coupling reactions to introduce the piperidine moiety (e.g., using piperidine derivatives under reflux conditions) .

- Step 2 : Thiolation at the 3-position using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

- Optimization : Use factorial design (e.g., 2^k designs) to test variables (temperature, solvent polarity, catalyst loading) for yield maximization . Monitor purity via HPLC and confirm structures with NMR and HRMS.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Analysis : Employ X-ray crystallography for absolute configuration determination. If crystals are unavailable, use 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .

- Electronic Properties : Conduct DFT calculations (e.g., Gaussian 09) to map electron density, HOMO-LUMO gaps, and reactive sites. Validate with UV-Vis spectroscopy and cyclic voltammetry .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- In vitro Assays : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based assays. Prioritize targets based on structural analogs (e.g., pyridazinones with antiplatelet or inotropic activity ).

- Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation.

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Virtual Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., PDE inhibitors). Prioritize derivatives with improved ΔG values .

- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) from existing bioactivity data. Validate with leave-one-out cross-validation to avoid overfitting .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

- Methodological Answer :

- Hypothesis Testing : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. Use ANOVA to identify significant outliers .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to confirm target binding kinetics. If discrepancies persist, investigate off-target effects via proteome-wide affinity profiling .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining purity?

- Methodological Answer :

- Process Intensification : Use microreactors for precise control of exothermic steps (e.g., thiolation). Monitor in-line via FTIR to detect intermediates .

- Separation : Implement membrane-based purification (e.g., nanofiltration) to remove byproducts. Validate with ICP-MS for trace metal analysis .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics Integration : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in treated cell lines. Use pathway enrichment analysis (e.g., DAVID) to identify modulated pathways .

- In vivo Models : Test in zebrafish or murine models for pharmacokinetics (e.g., AUC, Cmax) and efficacy. Correlate with tissue-specific biomarker expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。